molecular formula C9H9BrINO B1532180 5-Bromo-2-iodo-N-ethyl benzamide CAS No. 1295978-68-5

5-Bromo-2-iodo-N-ethyl benzamide

Cat. No.: B1532180
CAS No.: 1295978-68-5
M. Wt: 353.98 g/mol
InChI Key: KEOBSILORRYJSA-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-ethyl benzamide (CAS 1295978-68-5) is a high-purity halogenated benzamide compound supplied for advanced research and development applications . With a molecular formula of C 9 H 9 BrINO and a molecular weight of 354.0 g/mol, it serves as a versatile synthetic intermediate, particularly in medicinal chemistry . The distinct halogen pattern on the benzamide scaffold makes it a valuable precursor for synthesizing more complex molecules. Halogenated benzamides are a significant class in drug discovery, explored for their potential as reversible MAO-A inhibitors and in the development of radiologands for imaging, as seen with related iodobenzamide structures . This compound is exclusively for research purposes and is not intended for diagnostic or therapeutic use. Researchers can access this chemical in various quantities, with a typical purity of 95% . For comprehensive handling and safety information, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-ethyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOBSILORRYJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Iodo N Ethyl Benzamide and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The initial phase of synthesis focuses on constructing the core halogenated benzoyl structure. This involves preparing a key intermediate, 5-Bromo-2-iodobenzoyl chloride, and employing strategic methods to ensure the correct placement of the bromine and iodine atoms on the benzene (B151609) ring.

The primary precursor for the final amidation step is 5-Bromo-2-iodobenzoyl chloride. The synthesis of this acyl chloride typically begins with the corresponding carboxylic acid, 5-bromo-2-iodobenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis. This transformation is commonly achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, a similar compound, 5-bromo-2-chlorobenzoic acid, is converted to its acyl chloride by reacting it with thionyl chloride in a solvent like dichloromethane, often with a catalytic amount of pyridine. chemicalbook.com Another method uses oxalyl chloride in dichloromethane, which is stirred for several hours to complete the reaction. patsnap.com The general reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. After the reaction, the solvent and any excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification. chemicalbook.com

Table 1: Reagents for Acyl Chloride Formation

Starting Material Reagent Solvent Notes
5-Bromo-2-chlorobenzoic acid Thionyl Chloride Dichloromethane Catalytic pyridine is used. Reaction is refluxed for several hours. chemicalbook.com

Achieving the specific 5-bromo-2-iodo substitution pattern on the benzamide (B126) ring requires precise control over the halogenation reactions. Modern synthetic chemistry has largely moved beyond classical electrophilic aromatic substitution, which can suffer from poor regioselectivity, towards methods that utilize directing groups to install halogens at specific positions.

For benzamides, the amide group itself can act as a directing group to facilitate ortho-halogenation through C-H bond activation. Transition metal catalysis is a powerful tool for this purpose. A general and efficient method involves the palladium-catalyzed ortho-halogenation of tertiary benzamides using N-halosuccinimides (NXS, where X = I, Br, or Cl) as the halogen source. sci-hub.se This reaction proceeds under mild conditions and is tolerant of various functional groups. sci-hub.seresearchgate.net Nickel(II) catalysts have also been successfully employed for the ortho-halogenation of electron-deficient arenes, including benzamides, using NXS as the halogenating agent. rsc.org These catalytic systems work by forming a chelate complex between the metal catalyst and the amide directing group, which facilitates the activation of the C-H bond at the ortho position, followed by reaction with the halogen source. rsc.org

Table 2: Catalytic Systems for Ortho-Halogenation of Benzamides

Catalyst System Halogen Source Substrate Type Key Feature
Pd(OAc)₂ / TfOH N-Iodosuccinimide (NIS) Tertiary Benzamides General and efficient method under mild conditions. sci-hub.se
Ni(OAc)₂ / TfOH N-Halosuccinimides (NXS) Benzamides, Benzoic Esters Effective for electron-deficient arenes. rsc.org

Amide Bond Formation Routes to 5-Bromo-2-iodo-N-ethyl Benzamide

The final key step in the synthesis is the formation of the amide bond, which links the 5-bromo-2-iodobenzoyl moiety with the ethylamine side chain.

The formation of this compound from 5-Bromo-2-iodobenzoyl chloride and ethylamine is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The final product is the N-ethyl substituted benzamide, along with hydrochloric acid (HCl) as a byproduct.

To ensure a high yield and purity of the final product, the reaction conditions for the amidation step must be optimized. The HCl generated during the reaction can react with the ethylamine starting material to form an unreactive ammonium salt. To prevent this, a base is typically added to the reaction mixture to act as an acid scavenger. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or an excess of the ethylamine reactant itself.

The reaction is usually carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a controlled temperature. Often, the reaction is started at a low temperature (e.g., 0 °C) to manage the exothermic nature of the acylation and then allowed to warm to room temperature. Careful control of stoichiometry, reaction time, and temperature, along with the use of an appropriate acid scavenger, are crucial for maximizing the yield and minimizing the formation of impurities. Electrochemical methods, which avoid the need for metal catalysts or external oxidizing agents, are also emerging as a "green" strategy for amide bond formation under mild conditions. researchgate.net

Alternative Synthetic Pathways for Analogs of this compound

The synthesis of analogs of this compound can be achieved by modifying the synthetic route at various stages. One straightforward approach is to substitute ethylamine with other primary or secondary amines during the final amidation step. This allows for the introduction of a wide variety of N-substituents, leading to a library of related benzamide analogs.

More complex analogs can be created by altering the halogenated aromatic core. For example, starting with different halogenated anilines or benzoic acids allows for the synthesis of benzamides with different substitution patterns. dcu.ieresearchgate.net Palladium-catalyzed reactions offer sophisticated routes to diverse analogs. For instance, palladium-catalyzed Sonogashira cross-coupling of precursors like 2-amino-5-bromo-3-iodobenzamide with terminal acetylenes can lead to novel indole-7-carboxamides after a subsequent cyclization step. researchgate.net Furthermore, palladium-catalyzed carbonylation reactions, where carbon monoxide is inserted into an aryl halide, followed by trapping with an amine, provide a powerful method for constructing the benzamide functionality from different starting materials, such as 2-iodoanilines. mdpi.com

Reductive Amination Approaches for Related Benzylamines

Reductive amination serves as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, providing a controlled route to secondary and tertiary amines. This strategy is particularly relevant for the synthesis of benzylamines related to the target benzamide, such as (5-Bromo-2-iodo-benzyl)-ethylamine. The typical reductive amination process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

A plausible synthetic pathway to (5-Bromo-2-iodo-benzyl)-ethylamine would commence with 5-Bromo-2-iodobenzaldehyde. This aldehyde can be reacted with ethylamine to form the corresponding N-ethyl imine. The subsequent reduction of this imine intermediate would yield the target benzylamine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions.

The general reaction scheme is as follows:

Figure 1: General Scheme for Reductive Amination

(Image depicting the reaction of an aldehyde with an amine to form an imine, followed by reduction to a secondary amine)

Key considerations for a successful reductive amination include the choice of solvent, typically an alcohol like methanol or ethanol, and the control of pH to facilitate imine formation without promoting side reactions. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. While direct alkylation of amines with alkyl halides can also produce secondary amines, this method is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Reductive amination offers a more controlled and efficient alternative for the synthesis of N-alkylated benzylamines.

One-Pot Synthesis Strategies

One-pot synthesis methodologies are of significant interest in modern organic chemistry as they offer increased efficiency, reduced waste, and simplified operational procedures by combining multiple reaction steps in a single reaction vessel. For the synthesis of N-substituted benzamides like this compound, a one-pot approach could potentially streamline the conversion of the parent carboxylic acid to the final amide product.

A common one-pot strategy for amide synthesis involves the in-situ activation of a carboxylic acid followed by the addition of an amine. This can be achieved using a variety of coupling reagents. For instance, 5-Bromo-2-iodobenzoic acid could be dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), along with a coupling agent and an amine base.

One of the most prevalent methods for this transformation is the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with ethylamine to form the desired amide bond. The presence of HOBt can improve the reaction efficiency and suppress side reactions.

A general procedure for a one-pot amide synthesis using EDC/HOBt is as follows:

The carboxylic acid (5-Bromo-2-iodobenzoic acid) is dissolved in an appropriate solvent.

EDC and HOBt are added to the solution and stirred to activate the carboxylic acid.

Ethylamine and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), are then added to the reaction mixture.

The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound is contingent upon the effective purification and isolation of the final product from the reaction mixture. The choice of purification technique is dictated by the physical and chemical properties of the target compound and the nature of the impurities present. The two most common methods for the purification of solid organic compounds are recrystallization and column chromatography.

Recrystallization is a technique used to purify crystalline solids. The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For a substituted benzamide like this compound, a screening of various solvents would be necessary to identify the optimal conditions. Common solvents for the recrystallization of amides include ethanol, ethyl acetate, and mixtures of solvents such as hexane/ethyl acetate or toluene. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound, silica gel is a commonly used stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

The choice of the mobile phase is critical for achieving good separation. A solvent system is chosen such that the target compound has a moderate affinity for the stationary phase, allowing it to move down the column at a different rate than the impurities. For aromatic amides, common mobile phases include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Iodo N Ethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 5-Bromo-2-iodo-N-ethyl benzamide (B126) would be expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-ethyl group. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene (B151609) ring with a bromine and an iodine atom, which influences the electron density distribution and thus the chemical shifts of the remaining protons. The protons of the ethyl group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, would appear as characteristic multiplets, with their chemical shifts and coupling patterns providing valuable information about their connectivity and the rotational freedom around the N-C bond.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) (Hz)
Aromatic-Hδ 7.0 - 8.0d, dd~2-8
N-Hδ 8.0 - 8.5t~5-6
-CH2-δ 3.3 - 3.6q~7
-CH3δ 1.1 - 1.3t~7

Note: The exact chemical shifts and coupling constants are predictive and would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Connectivity Studies

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a map of the carbon framework of 5-Bromo-2-iodo-N-ethyl benzamide. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegative bromine and iodine substituents. The carbonyl carbon of the amide group would appear at a characteristically downfield chemical shift. The signals for the ethyl group carbons would be found in the upfield region of the spectrum.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=O)δ 165 - 170
Aromatic C-Iδ 90 - 100
Aromatic C-Brδ 115 - 125
Aromatic C-Hδ 125 - 140
Aromatic C-C(O)δ 135 - 145
-CH2-δ 35 - 45
-CH3δ 14 - 16

Note: The exact chemical shifts are predictive and would need to be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Elucidation

To definitively assign all proton and carbon signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the N-H proton and the methylene protons of the ethyl group, and between the methylene and methyl protons. In the aromatic region, COSY would help to trace the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would establish direct, one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the bromo and iodo substituents. For example, correlations would be expected between the N-H proton and the carbonyl carbon, and between the aromatic protons and the substituted aromatic carbons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amide would appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption typically found around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1550 cm⁻¹. The aromatic C-H stretching vibrations would be located above 3000 cm⁻¹, while the C-H stretching of the ethyl group would be in the 2850-2960 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 2960
C=O Stretch (Amide I)1640 - 1680
N-H Bend (Amide II)~ 1550
C-Br Stretch500 - 600
C-I Stretch400 - 500

Note: The exact wavenumbers are predictive and would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that allow for the determination of a compound's elemental composition. This technique distinguishes between molecules with the same nominal mass but different chemical formulas by measuring their mass-to-charge ratio (m/z) to a very high degree of precision, typically to four or five decimal places.

For this compound, HRMS analysis is crucial for confirming its molecular formula of C₉H₉BrINO. The theoretical exact mass of this compound can be calculated by summing the masses of its constituent isotopes. The presence of bromine and iodine, with their characteristic isotopic patterns, provides a distinct signature in the mass spectrum, further corroborating the compound's identity. While specific experimental HRMS data for this compound is not publicly available in the referenced literature, the expected outcome of such an analysis would be the observation of an experimental m/z value that closely matches the calculated theoretical exact mass, thereby confirming the molecular formula with a high degree of confidence.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction Analysis of this compound

To perform single-crystal X-ray diffraction analysis, a high-quality, single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. The intensities and positions of the diffracted X-ray beams are used to calculate an electron density map, from which the positions of the individual atoms can be determined.

As of the latest literature search, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the bond lengths, bond angles, and torsion angles derived from X-ray crystallography would provide a comprehensive understanding of the molecular geometry of this compound. In the absence of specific experimental data for this compound, we can anticipate certain structural features based on the known geometries of similar benzamide derivatives.

The following tables present hypothetical but representative data for the key geometric parameters of this compound, based on standard values observed in related structures.

Bond Anticipated Length (Å)
C-Br~1.90
C-I~2.10
C=O~1.23
C-N~1.33
N-C(ethyl)~1.46
C(ethyl)-C(ethyl)~1.53
Angle Anticipated Angle (°)
C-C-Br~120
C-C-I~120
O=C-N~122
C-N-C(ethyl)~122
N-C-C(ethyl)~110
Torsion Angle Anticipated Angle (°)
O=C-N-C(ethyl)~180 (for a trans conformation)
C-C-C=OVariable, defining the rotation of the amide group relative to the phenyl ring
C-C-N-C(ethyl)Variable, defining the orientation of the ethyl group

These tables are intended to be illustrative and would be populated with precise, experimentally determined values upon successful crystallographic analysis.

Insights into Crystal Packing and Supramolecular Assembly

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is dictated by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.

Computational and Theoretical Investigations of 5 Bromo 2 Iodo N Ethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com The core principle of DFT is that the properties of a molecule can be determined from its electron density. For 5-Bromo-2-iodo-N-ethyl benzamide (B126), DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This optimization process minimizes the total energy of the molecule, providing key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Illustrative Data: Optimized Geometrical Parameters for a Substituted Benzamide While specific data for 5-Bromo-2-iodo-N-ethyl benzamide is not cited, the following table represents typical optimized geometrical parameters that would be obtained from a DFT calculation for a substituted benzamide derivative.

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (aromatic)1.38 - 1.41C-C-C (aromatic)118 - 121
C-Br~1.90C-C-Br~119 - 121
C-I~2.10C-C-I~118 - 120
C=O~1.24O=C-N~122
C-N~1.35C-N-C~121
N-H~1.01H-N-C~119
C-H (aromatic)~1.08C-C-H (aromatic)~119 - 121

This table is illustrative and does not represent experimentally verified data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. youtube.comrsc.org This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) of a compound. nih.gov For this compound, TD-DFT calculations would reveal the energies of its electronic transitions, the corresponding wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These calculations help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of molecules with lone pairs and multiple bonds. acs.org

Illustrative Data: Calculated Electronic Transitions for an Aromatic Amide The following table provides an example of TD-DFT output for a hypothetical aromatic amide, illustrating the kind of data generated.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
4.103020.25HOMO -> LUMO
4.552720.18HOMO-1 -> LUMO
5.202380.45HOMO -> LUMO+1

This table is for illustrative purposes only. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. nih.govnih.gov It is a plot of the electrostatic potential on the surface of the molecule, which is determined by the distribution of its electrons and nuclei. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atom as sites of negative potential, and the hydrogen atom of the amide group as a site of positive potential. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. mdpi.com For this compound, the FMO analysis would provide insights into its reactivity and the regions of the molecule involved in electron donation and acceptance.

Illustrative Data: FMO Energies and Related Parameters for a Substituted Benzamide

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
Energy Gap (ΔE)4.70

This is an illustrative table. The values are typical for a substituted aromatic compound.

Spectroscopic Data Correlation with Theoretical Models

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. The theoretically calculated vibrational frequencies (IR and Raman) and NMR chemical shifts for this compound can be compared with experimentally obtained spectra. DFT calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹H and ¹³C). A good correlation between the theoretical and experimental spectra would validate the computational model, confirming the accuracy of the calculated geometric and electronic parameters.

Investigation of Intermolecular Interactions and Non-Covalent Forces

The behavior of molecules in the solid state and in solution is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role. These include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, leading to the formation of strong intermolecular hydrogen bonds. orchemsoc.in

Halogen Bonding: The bromine and iodine atoms can participate in halogen bonds, where the halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophilic site on an adjacent molecule. nih.govnih.gov These interactions can be crucial in directing crystal packing. nih.gov

Computational methods can be used to model and quantify these interactions, providing insights into the supramolecular chemistry of this compound and its solid-state architecture. researchgate.net

Polymorphism and Crystal Structure Prediction through Computational Approaches

The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms with different arrangements of molecules in the solid state, is of paramount importance in the pharmaceutical and materials sciences. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can significantly impact the efficacy and manufacturability of a product. For a molecule like this compound, understanding its potential polymorphic landscape is crucial for ensuring the consistency and quality of any potential application. In the absence of extensive experimental screening, computational methods for crystal structure prediction (CSP) have emerged as a powerful tool to explore and predict the possible polymorphic forms of a given molecule. nih.govresearchgate.net

Computational crystal structure prediction is a process that seeks to identify the most stable crystal packing arrangements for a molecule based on its chemical structure. wikipedia.org This ab initio approach involves a systematic search of the vast conformational and packing space available to the molecule to find the crystal structures that correspond to minima on the lattice energy landscape. google.com The goal is to locate the global minimum, representing the most thermodynamically stable crystal structure, as well as other low-energy polymorphs that may be experimentally accessible. researchgate.netgoogle.com

The prediction process typically begins with the generation of a multitude of plausible crystal structures. This is often achieved through algorithms that sample different space groups, unit cell dimensions, and molecular positions and orientations. wikipedia.orgnih.gov Following the generation of these candidate structures, their energies are calculated and ranked to identify the most likely polymorphs. researchgate.net

For a molecule such as this compound, several key intermolecular interactions would be expected to govern its crystal packing. These include:

Hydrogen Bonding: The N-H group of the amide functionality can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This is a primary interaction that often dictates the formation of common supramolecular synthons in benzamides, such as chains or dimers. nih.gov

Halogen Bonding: The presence of both bromine and iodine atoms introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, such as the carbonyl oxygen or even the aromatic ring of a neighboring molecule. Computational studies on halogen-bonded cocrystals have demonstrated the utility of periodic density-functional theory (DFT) in predicting their stability. rsc.org

π-π Stacking: The aromatic benzene (B151609) ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these interactions with the steric demands of the ethyl group and the bulky iodo and bromo substituents would create a complex energy landscape.

The relative stability of the predicted polymorphs is determined by calculating their lattice energies. This is a critical step that requires high-accuracy computational methods. While molecular mechanics force fields can be used for an initial, rapid screening of a large number of structures, more accurate quantum mechanical methods, particularly density functional theory (DFT) with corrections for dispersion interactions, are necessary for the final energy ranking. nih.govrsc.org The small energy differences often observed between polymorphs necessitate this higher level of theory. google.com

While no specific computational studies on the polymorphism of this compound have been published, we can conceptualize the expected outcomes of such an investigation. A crystal energy landscape, as depicted in a plot of relative energy versus a structural descriptor like density, would likely reveal several energetically feasible polymorphs within a small energy window above the global minimum.

To illustrate the type of data generated from a CSP study, the following hypothetical table outlines potential low-energy polymorphs of this compound. It is important to emphasize that this data is illustrative and not the result of an actual computational study.

Interactive Data Table: Hypothetical Predicted Polymorphs of this compound

PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)ZRelative Energy (kJ/mol)
Form I P2₁/c10.58.214.195.040.0
Form II P-17.99.511.3102.121.2
Form III P2₁2₁2₁6.512.815.690.042.5
Form IV C2/c20.15.913.4110.383.1

Z is the number of molecules per unit cell.

Furthermore, the analysis of the predicted crystal structures would provide detailed insights into the intermolecular interactions stabilizing each polymorphic form. The following table illustrates the kind of interaction analysis that would be performed.

Interactive Data Table: Analysis of Intermolecular Interactions in Hypothetical Polymorphs

PolymorphPrimary Hydrogen Bond MotifKey Halogen Bondsπ-π Stacking
Form I N-H···O=C chainC-I···OPresent
Form II N-H···O=C dimerC-Br···πPresent
Form III N-H···O=C chainC-I···O, C-Br···OLimited
Form IV N-H···O=C dimerNonePresent

The computational prediction of polymorphism is a rapidly advancing field. chemrxiv.org The combination of sophisticated search algorithms and accurate energy calculation methods provides a powerful framework for understanding the solid-state behavior of molecules like this compound. nih.gov While experimental validation remains the ultimate confirmation of predicted structures, CSP is an invaluable tool for guiding experimental polymorph screens, rationalizing observed polymorphic behavior, and de-risking the development of crystalline materials. researchgate.net

Chemical Reactivity and Mechanistic Studies Involving 5 Bromo 2 Iodo N Ethyl Benzamide

Directed Functionalization at Aromatic Halogen Sites

The carbon-halogen bonds at positions 2 (iodine) and 5 (bromine) of the benzamide (B126) ring are key to its reactivity. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for selective functionalization. Conversely, the electronic environment of the ring, influenced by the amide and halogen substituents, dictates the feasibility of nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-2-iodo-N-ethyl benzamide, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective transformations.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is expected to proceed selectively at the 2-iodo position. This selectivity is a well-established principle in palladium catalysis, where the oxidative addition of the palladium(0) catalyst to the aryl-iodine bond is significantly faster than to the aryl-bromine bond. libretexts.org This selective alkynylation would yield a 2-alkynyl-5-bromo-N-ethyl benzamide, a versatile intermediate for further cyclization reactions to form heterocycles like indoles or quinolines. The typical conditions for a Sonogashira reaction involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.org

Ullmann-type coupling reactions, which are copper-catalyzed and used to form C-N, C-O, and C-S bonds, also exhibit selectivity based on the halogen. organic-chemistry.org While classic Ullmann conditions are often harsh, modern modifications have made this reaction more versatile. acs.org In the case of this compound, an Ullmann-type amination or etherification would likely occur preferentially at the more reactive C-I bond, allowing for the introduction of a new substituent at the 2-position while retaining the bromine at the 5-position for subsequent transformations. The choice of ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, can significantly influence the efficiency and selectivity of these couplings. acs.org

The following table illustrates the expected selective reactivity in these cross-coupling reactions:

Reaction Type Reactive Site Expected Product Structure Key Reagents
Sonogashira CouplingC-I2-Alkynyl-5-bromo-N-ethyl benzamideTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base
Ullmann-type AminationC-I2-Amino-5-bromo-N-ethyl benzamideAmine, Cu catalyst, Ligand, Base
Ullmann-type EtherificationC-I2-Oxy-5-bromo-N-ethyl benzamideAlcohol/Phenol, Cu catalyst, Ligand, Base

Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the functionalization of this compound. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.comyoutube.com In this compound, the amide group is only moderately electron-withdrawing, and neither halogen is in a strongly activated position relative to it.

Therefore, SNAr reactions with common nucleophiles are expected to be challenging under standard conditions. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in other substitution reactions. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com

For SNAr to occur on this substrate, highly reactive nucleophiles and potentially harsh reaction conditions (high temperature and pressure) would likely be necessary. The reaction could also proceed via an elimination-addition mechanism involving a benzyne (B1209423) intermediate, especially in the presence of a very strong base like sodium amide. youtube.comyoutube.com This pathway is less predictable in terms of regioselectivity.

Reactivity of the Amide Moiety and Nitrogen Functionalization

The N-ethyl amide group in this compound can undergo various transformations. The amide nitrogen can be deprotonated with a strong base to form an amidate, which can then act as a nucleophile. For instance, N-alkylation or N-arylation could be achieved under appropriate conditions.

Furthermore, the amide functionality can direct ortho-lithiation if a suitable directing group is present or if the reaction conditions are carefully controlled. However, in this specific molecule, the presence of the ortho-iodo substituent makes direct ortho-lithiation to the amide less straightforward, as halogen-metal exchange at the iodine position would be a competing and likely faster process.

The amide bond itself can be hydrolyzed under acidic or basic conditions to yield the corresponding 5-bromo-2-iodobenzoic acid and ethylamine, although this typically requires forcing conditions.

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a valuable precursor for the synthesis of various heterocyclic structures, leveraging the reactivity of both the halogen atoms and the amide group.

The synthesis of indoles from this precursor could be envisioned through a multi-step sequence. For example, a Sonogashira coupling at the 2-iodo position to introduce an alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization (e.g., a Larock indole (B1671886) synthesis variant), could lead to the formation of an indole ring. The N-ethyl amide could potentially participate in or direct this cyclization. The bromine at the 5-position of the resulting indole would be available for further functionalization. organic-chemistry.org

Quinazolines and related heterocycles can often be formed from 2-aminobenzamides. Thus, if the 2-iodo group of this compound is first converted to an amino group via an Ullmann-type coupling or another amination method, the resulting 2-amino-5-bromo-N-ethyl benzamide could serve as a key intermediate. This intermediate could then be cyclized with various one-carbon electrophiles (e.g., aldehydes, orthoesters, or phosgene (B1210022) derivatives) to construct the quinazoline (B50416) ring system.

The synthesis of triazoles can be achieved through various methods, often involving the [3+2] cycloaddition of an azide (B81097) with an alkyne (the Huisgen cycloaddition), which can be catalyzed by copper(I) for high regioselectivity. nih.govisres.org Starting from this compound, one could first introduce either an azide or an alkyne functionality at one of the halogen positions. For example, Sonogashira coupling at the iodo- position would provide the necessary alkyne, which could then be reacted with an azide source. Alternatively, substitution of one of the halogens with sodium azide would yield an aryl azide, ready for cycloaddition with an alkyne.

N-substituted 2-iodobenzamides are excellent precursors for the synthesis of benziodazolones, which are cyclic hypervalent iodine(III) reagents. These compounds have gained attention as mild and selective oxidizing agents and as precursors for other transformations. nih.gov

The oxidation of N-alkyl-2-iodobenzamides, such as the N-isopropyl analogue of the title compound, with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like acetonitrile, leads to the formation of the corresponding benziodazolone. nih.gov In this reaction, the iodine atom is oxidized from I(I) to I(III), and an intramolecular cyclization occurs with the amide oxygen, forming a five-membered ring.

The synthesis of a benziodazolone from a closely related precursor is summarized in the table below:

Precursor Oxidizing Agent Product Yield Reference
N-Ethyl-2-iodobenzamidem-CPBA1-Ethyl-1,2-benziodazol-3(1H)-oneNot Reported nih.gov
5-Bromo-2-iodo-N-isopropylbenzamidem-CPBA5-Bromo-1-isopropyl-1,2-benziodazol-3(1H)-one96% (of precursor) nih.gov

Based on these findings, it is highly probable that this compound would undergo a similar transformation to yield 5-bromo-1-ethyl-1,2-benziodazol-3(1H)-one under oxidative conditions. These hypervalent iodine heterocycles can then be used in further synthetic applications, such as the amidation of amines or the esterification of alcohols. nih.gov

Role as a Synthon in Complex Molecule Synthesis

In the design of complex molecules, this compound serves as an exemplary synthon, primarily due to the orthogonal reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making it more susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0). This reactivity difference is the cornerstone of its utility, allowing for selective, stepwise functionalization of the aromatic ring.

A common synthetic strategy involves an initial palladium-catalyzed cross-coupling reaction that targets the more reactive C-I bond at the C2 position. For instance, a Sonogashira coupling with a terminal alkyne can be performed with high chemoselectivity, leaving the C-Br bond at the C5 position untouched. researchgate.net The resulting 2-alkynyl-5-bromo-N-ethyl benzamide is itself a versatile intermediate. The newly introduced alkyne can participate in subsequent cyclization or annulation reactions, while the preserved C-Br bond remains available for a second, different cross-coupling reaction. researchgate.net

This second functionalization at the C5 position can be achieved under slightly more forcing conditions or with different catalyst systems. Reactions such as Suzuki-Miyaura coupling (introducing an aryl or vinyl group), Buchwald-Hartwig amination (forming a C-N bond), or Heck coupling are commonly employed. This stepwise approach, summarized in the table below, provides a reliable pathway to tri-substituted benzamide derivatives with precise control over the substitution pattern, a critical requirement in the synthesis of pharmaceuticals and advanced materials.

Table 1: Sequential Functionalization Strategy for this compound

Step Position Reaction Type Reagent Example Resulting Functional Group
1 C2 (Iodo) Sonogashira Coupling Terminal Alkyne Alkynyl
2 C5 (Bromo) Suzuki-Miyaura Coupling Arylboronic Acid Aryl
1 C2 (Iodo) Suzuki-Miyaura Coupling Vinylboronic Acid Vinyl
2 C5 (Bromo) Buchwald-Hartwig Amination Secondary Amine Amino
1 C2 (Iodo) Heck Coupling Alkene Alkenyl

This table illustrates potential reaction pathways. The precise conditions and feasibility depend on the specific substrates and catalysts used.

Mechanistic Investigations of Key Transformations

The synthetic utility of this compound is realized through a variety of transition metal-catalyzed reactions. Mechanistic studies, often performed on analogous systems, provide a deep understanding of how these transformations occur, enabling optimization of reaction conditions and expansion of their synthetic scope.

Beyond cross-coupling at the C-X bonds, the N-ethyl benzamide group can function as a directing group to facilitate the activation of an otherwise inert carbon-hydrogen (C-H) bond. acs.org In the case of this compound, the amide group can direct a palladium catalyst to the ortho C-H bond at the C6 position.

This process typically begins with the coordination of the amide's carbonyl oxygen to a Pd(II) center. This brings the catalyst into close proximity to the C6-H bond, enabling its cleavage through a concerted metalation-deprotonation (CMD) pathway. This step forms a five-membered palladacycle, a key intermediate in many C-H functionalization reactions. Once formed, this palladacycle can react with various coupling partners, such as alkynes or alkenes, leading to the construction of new ring systems through annulation reactions. nih.gov For example, reaction with an alkyne could lead to a seven-membered azepine ring fused to the benzamide core. nih.gov These "rollover" annulations, which involve sequential C-H activation steps, represent an efficient method for building complex polycyclic structures from simple precursors. nih.gov

The most fundamental transformations involving this compound are transition metal-catalyzed cross-coupling reactions. The mechanisms for these processes, particularly those catalyzed by palladium, have been studied extensively. nih.govuwindsor.ca The generally accepted catalytic cycle for a Suzuki-Miyaura or Sonogashira coupling serves as a representative model.

Oxidative Addition: The cycle initiates with the oxidative addition of a low-valent Pd(0) species into the carbon-halogen bond. Due to the lower bond dissociation energy, this step occurs preferentially at the more reactive carbon-iodine bond over the carbon-bromine bond. This irreversible step forms a square planar Pd(II) intermediate, Ar-Pd(II)-I, where Ar is the benzamide scaffold.

Transmetalation (for Suzuki Coupling) or Alkyne Coordination/Deprotonation (for Sonogashira Coupling):

In a Suzuki reaction, a base activates an organoboron compound (e.g., R-B(OR)₂) to form a boronate species. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, where the organic group 'R' replaces the iodide on the palladium center to form an Ar-Pd(II)-R intermediate. uwindsor.ca

In a Sonogashira reaction, which is typically co-catalyzed by copper, the terminal alkyne is thought to form a copper(I) acetylide. This species then transfers the alkynyl group to the palladium center. Alternatively, the alkyne can coordinate directly to the palladium, followed by deprotonation to form the key Ar-Pd(II)-alkynyl intermediate.

Reductive Elimination: The final step is the reductive elimination from the Ar-Pd(II)-R intermediate. The two organic groups (Ar and R) couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

This well-defined mechanism allows for the selective formation of C-C bonds with high efficiency and functional group tolerance, making it a cornerstone of modern synthetic chemistry. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₉BrINO
Palladium Pd
2-alkynyl-5-bromo-N-ethyl benzamide C₁₁H₁₀BrNO (example)
Arylboronic Acid R-B(OH)₂
Vinylboronic Acid C₂H₃B(OH)₂
Zinc Cyanide Zn(CN)₂
Copper Cu

Applications of 5 Bromo 2 Iodo N Ethyl Benzamide in Advanced Organic Synthesis Research

Building Block for Complex Organic Architectures

The dihalogenated nature of 5-Bromo-2-iodo-N-ethyl benzamide (B126) makes it an exceptional starting material for the stepwise and controlled synthesis of complex polycyclic and extended aromatic systems. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility. The C-I bond is generally more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Br bond. This allows for selective functionalization at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations.

This hierarchical reactivity enables chemists to orchestrate a sequence of bond-forming events. For instance, a Suzuki or Sonogashira coupling can be performed at the 2-position to introduce an aryl or alkynyl group. Following this initial transformation, the bromine at the 5-position can then be subjected to a second, often different, cross-coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling. This sequential approach provides a reliable pathway to highly substituted and complex aromatic structures that would be challenging to assemble through other methods.

A prime example of this strategy is the intramolecular C-H bond functionalization to construct fused heterocyclic systems. For instance, N-aryl-2-halobenzamides, which are structurally related to our subject compound, are known precursors for the synthesis of phenanthridin-6(5H)-ones through palladium-catalyzed intramolecular C-H arylation. semanticscholar.org This suggests that 5-Bromo-2-iodo-N-ethyl benzamide could be a key intermediate in the synthesis of novel, functionalized phenanthridinone derivatives.

Table 1: Hypothetical Sequential Cross-Coupling Reactions of this compound

StepReaction TypePositionCatalyst SystemReagentProduct
1Suzuki Coupling2-position (Iodine)Pd(PPh₃)₄, K₂CO₃Arylboronic acid5-Bromo-2-aryl-N-ethyl benzamide
2Sonogashira Coupling5-position (Bromine)PdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkyne2-Aryl-5-alkynyl-N-ethyl benzamide

Scaffold for Derivatization in Exploratory Chemical Space

The ability to selectively modify this compound at two distinct points makes it an ideal scaffold for generating libraries of related compounds. This is particularly valuable in medicinal chemistry and materials science, where the exploration of chemical space around a core structure is crucial for identifying molecules with desired properties.

By employing a variety of cross-coupling partners in a combinatorial fashion, a diverse array of derivatives can be synthesized from this single precursor. The N-ethyl benzamide group also offers a handle for further modification, for example, through N-alkylation or by altering the amide bond itself, although this is less common than transformations at the halogenated sites.

The palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their broad substrate scope and functional group tolerance. researchgate.netresearchgate.net This allows for the introduction of a wide range of substituents, including various aryl, heteroaryl, alkyl, and alkynyl groups, leading to a vast and diverse chemical space accessible from a single starting material.

Table 2: Exemplary Derivatization Reactions from a 5-Bromo-2-aryl-N-ethyl benzamide Intermediate

Reaction TypeReagentCatalyst SystemProduct Functional Group
Buchwald-Hartwig AminationAniline derivativePd₂(dba)₃, Xantphos, NaOtBuDiaryl amine
Stille CouplingOrganostannanePd(PPh₃)₄Biaryl
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃, Et₃NStyrenyl
CyanationZn(CN)₂Pd(PPh₃)₄Cyano

Precursor for Fluorescent Organic Materials

While direct research on the fluorescence of materials derived specifically from this compound is not widely published, its structural motifs are present in known classes of fluorescent and phosphorescent organic materials. The extended, rigid, and planar structures that can be synthesized from this building block are conducive to high quantum yields of fluorescence.

For example, the synthesis of oligo-phenylenes or other conjugated systems via iterative cross-coupling reactions can lead to the formation of organic fluorophores. The presence of heavy atoms like bromine and iodine, along with the potential for incorporating heteroatoms through coupling reactions, can also be exploited to induce phosphorescence by promoting intersystem crossing. This makes derivatives of this compound potential candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The N-ethyl benzamide moiety can also influence the solid-state packing and photophysical properties of the resulting materials.

Intermediate in the Synthesis of Ligands and Catalysts

The structural framework of this compound is well-suited for the synthesis of specialized ligands for transition metal catalysis. The two halogen atoms provide anchor points for the introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs).

For instance, a bidentate ligand could be synthesized by reacting both the iodo and bromo positions with appropriate reagents. The resulting ligand could then be complexed with a metal center, such as palladium, platinum, or copper, to form a catalyst. researchgate.netresearchgate.net The N-ethyl benzamide group can play a role in modulating the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst.

Research on related Schiff base ligands derived from 5-bromosalicylaldehyde (B98134) has shown that these can form stable and catalytically active complexes with various transition metals. researchgate.net This suggests a viable pathway for converting this compound into novel ligands and catalysts for a range of organic transformations, including C-H activation and cross-coupling reactions. semanticscholar.org

Future Research Directions and Perspectives for 5 Bromo 2 Iodo N Ethyl Benzamide

Exploration of Novel Synthetic Transformations

The presence of two distinct halogen atoms—bromine and iodine—at specific positions on the benzamide (B126) scaffold offers a rich playground for selective chemical modifications. Future research should prioritize the exploration of a diverse array of modern synthetic transformations to leverage this differential reactivity. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in cross-coupling reactions, enabling sequential and site-selective functionalization.

Key areas for investigation include:

Sequential Cross-Coupling Reactions: A systematic study of sequential Sonogashira, Suzuki, Stille, and Buchwald-Hartwig amination reactions would be highly valuable. By carefully selecting catalysts and reaction conditions, researchers could selectively substitute the iodine and then the bromine atom, or vice versa, to construct complex molecular architectures.

C-H Activation: Investigating transition-metal-catalyzed C-H activation reactions at the positions ortho to the directing amide group or the halogen atoms could provide a more atom-economical route to functionalized derivatives.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways, such as radical-mediated transformations, that are complementary to traditional thermal methods.

Development of Greener and More Efficient Synthetic Methodologies

To align with the growing demand for sustainable chemical processes, future research should focus on developing greener and more efficient methods for the synthesis and transformation of 5-Bromo-2-iodo-N-ethyl benzamide. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Potential strategies include:

Catalyst Development: Designing highly active and recyclable catalysts, such as palladium nanoparticles or supported catalysts, can reduce metal contamination in products and allow for easier separation and reuse.

Alternative Solvents: Exploring the use of greener solvents like water, supercritical fluids, or bio-based solvents in place of traditional volatile organic compounds (VOCs) would significantly improve the environmental footprint of synthetic processes.

Microwave-Assisted Synthesis: The application of microwave irradiation can often dramatically reduce reaction times and improve yields, leading to more energy-efficient syntheses.

Integration into Flow Chemistry Systems for Scalable Synthesis

For the potential industrial application of this compound and its derivatives, transitioning from batch to continuous flow chemistry systems is a critical research direction. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand synthesis.

Future work in this area should aim to:

Develop Robust Flow Protocols: Designing and optimizing flow reactor setups for key transformations of this compound, such as lithiation-trapping sequences or cross-coupling reactions.

Integrate In-line Analysis: Incorporating in-line analytical techniques, such as FT-IR or HPLC, would allow for real-time reaction monitoring and optimization.

Telescoped Synthesis: Creating multi-step, continuous flow processes where the output of one reactor directly feeds into the next, avoiding timely and often wasteful workup and purification steps.

Advanced Materials Science Applications beyond Fluorescence

While halogenated compounds can exhibit interesting photophysical properties, research should extend beyond fluorescence to explore other advanced materials science applications. The bromo- and iodo-substituents can be leveraged as synthetic handles to incorporate this benzamide into larger functional systems.

Potential application areas to explore include:

Organic Electronics: Derivatives of this compound could serve as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Polymer Science: The di-halogenated nature of the molecule makes it a suitable monomer for the synthesis of novel conjugated polymers through polycondensation reactions. These materials could possess interesting electronic or sensory properties.

Supramolecular Chemistry: The amide functionality and the potential for halogen bonding could be exploited in the design of self-assembling supramolecular structures with applications in sensing or catalysis.

Synergistic Experimental and Computational Research Initiatives

A powerful approach to accelerate research and development is the close integration of experimental work with computational modeling. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives.

Collaborative initiatives should focus on:

Reaction Mechanism Elucidation: Using computational studies to understand the mechanisms of novel transformations, predict the selectivity of reactions, and guide the design of more efficient catalysts.

Property Prediction: Calculating key electronic and photophysical properties of designed derivatives before their synthesis to prioritize experimental efforts on the most promising candidates.

Spectroscopic Analysis: Aiding in the interpretation of experimental spectroscopic data, such as NMR and UV-Vis spectra, through computational predictions.

Design of Novel Derivatives with Tailored Reactivity Profiles

The ultimate goal of this research trajectory is to enable the rational design of novel derivatives of this compound with precisely tailored reactivity and properties for specific applications. By strategically modifying the substituents on the aromatic ring and the amide nitrogen, a vast chemical space can be explored.

Future design efforts could target:

Orthogonal Reactivity: Introducing other functional groups that allow for orthogonal chemical transformations, further expanding the synthetic utility of the scaffold.

Tuning Electronic Properties: Modulating the electron-donating or -withdrawing nature of the substituents to fine-tune the electronic properties of the molecule for applications in materials science.

Bioconjugation Handles: Incorporating functionalities that would allow for the covalent attachment of the molecule to biomolecules for applications in chemical biology, provided that safety and efficacy are thoroughly investigated in separate, dedicated studies.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions involving iodine are sensitive to excess heat, which can lead to dehalogenation. Maintaining temperatures below 60°C improves stability .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for iodination .
  • Catalysis : Copper(I) iodide or palladium catalysts accelerate coupling reactions, reducing side products .

Data-Driven Example :
A study on analogous benzamides achieved 85–90% yield for azide substitutions using NaN₃ in DMF at 80°C for 12 hours . Similar protocols can be adapted for iodine incorporation.

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Critical for confirming the ethylamide group (N–CH₂CH₃ triplet at δ ~1.2 ppm in ¹H NMR) and aromatic substitution patterns (e.g., coupling constants for bromine/iodine ortho effects) .
  • FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) confirm the benzamide backbone .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H⁺] for C₉H₁₀BrIN₂O) validates molecular formula and isotopic patterns (distinct for Br/I) .

Q. Advanced Tip :

  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to resolve heavy-atom (Br/I) positions and hydrogen-bonding networks .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Advanced Research Focus
Methodology :

  • Functional Group Variation : Synthesize analogs by replacing Br/I with other halogens (Cl, F) or substituents (e.g., methoxy, nitro) to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs against targets like enzymes (e.g., proteases, kinases) or receptors (e.g., GPCRs) using:
    • In vitro inhibition assays (IC₅₀ determination).
    • In vivo models (e.g., ischemia/reperfusion injury in rodents to study cardioprotective effects) .

Case Study :
A benzamide derivative increased coronary resistance in isolated rat hearts, suggesting vasoactive properties via calcium modulation . Similar protocols can be applied to study cardiovascular applications.

What strategies are recommended for resolving contradictions in crystallographic data when determining the molecular structure of this compound?

Advanced Research Focus
Common Issues :

  • Disorder in Heavy Atoms : Bromine/iodine may exhibit positional disorder due to their large atomic radii.
  • Twinned Crystals : Common in halogenated compounds, leading to overlapping diffraction patterns.

Q. Solutions :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement Software : SHELXL’s TWIN and BASF commands can model twinning and anisotropic displacement parameters for heavy atoms .
  • Validation Tools : Check R-factor convergence and ADPs (anisotropic displacement parameters) using CCDC validation suites.

Example :
In a study of a related benzamide, SHELXPRO resolved twinning by applying a twin law (e.g., -h, -k, l) and refining with a BASF factor of 0.35, achieving R₁ < 0.05 .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
Methods :

  • DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, iodine’s σ-hole in the C–I bond enhances Suzuki-Miyaura coupling reactivity .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in aryl-aryl couplings .

Data Application :
A benzamide analog showed 70% yield in methoxy substitution using NaOMe/CuI at 100°C . Computational models can optimize ligand-metal coordination for similar reactions.

What in vivo models are appropriate for studying the toxicological profile of this compound?

Advanced Research Focus
Models :

  • Rodent Toxicity Studies : Administer compound intravenously (0.1–10 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine) over 14 days .
  • Cardiovascular Models : Isolated heart Langendorff preparations assess coronary resistance and ventricular pressure changes .

Data Interpretation :
In a related study, a benzamide derivative reduced infarct size by 40% in ischemia/reperfusion models, indicating potential therapeutic windows .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-iodo-N-ethyl benzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-iodo-N-ethyl benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.